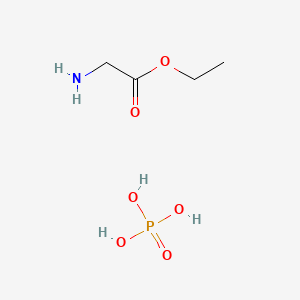

Ethyl glycinate phosphate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-aminoacetate;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.H3O4P/c1-2-7-4(6)3-5;1-5(2,3)4/h2-3,5H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOOGGOULBRGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721149 | |

| Record name | Phosphoric acid--ethyl glycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103192-51-4 | |

| Record name | Phosphoric acid--ethyl glycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes & Protocols: Ethyl Glycinate Derivatives as Precursors in Advanced Peptide Synthesis

Introduction: Deconstructing the Role of "Ethyl Glycinate Phosphate" in Peptide Chemistry

In the landscape of peptide synthesis, precision in precursor selection is paramount. The term "ethyl glycinate phosphate" does not represent a standard, commercially available reagent. Instead, it likely refers to two distinct, advanced applications where ethyl glycinate derivatives are pivotal:

-

The Synthesis of Phosphonopeptides: In this context, Glycine Ethyl Ester (or its hydrochloride salt) acts as a key nucleophilic building block. It reacts with an activated phosphorus moiety to form a phosphonamidate bond, creating a peptide backbone isostere. These phosphonopeptides are critical tools in drug discovery, often designed as transition-state analogue inhibitors for proteases.[1][2]

-

Aqueous Peptide Coupling via Aminoacyl Ethyl Phosphates: This emerging field uses N-protected aminoacyl ethyl phosphates as high-energy intermediates for peptide bond formation in aqueous environments.[3][4] This methodology mimics the biological role of aminoacyl adenylates and offers a novel approach to spontaneous, water-based peptide coupling.[3]

This guide provides a detailed exploration of both applications, offering researchers the foundational knowledge, mechanistic insights, and actionable protocols required to leverage these powerful techniques.

Part 1: Synthesis of Phosphonopeptides Using Glycine Ethyl Ester

Phosphonopeptides are analogues of natural peptides where a planar amide bond is replaced by a tetrahedral phosphonamidate linkage. This structural change makes them excellent mimics of the transition state of amide bond hydrolysis, rendering them potent and specific enzyme inhibitors.[2] The most general and widely applied method for their synthesis involves the phosphonylation of an amino ester, such as glycine ethyl ester, with an N-protected aminoalkylphosphonochloridate.[1]

Core Synthetic Strategy: The Phosphonochloridate Route

The primary strategy involves two key stages: the activation of an N-protected aminoalkylphosphonic acid to a highly reactive phosphonochloridate, followed by its immediate coupling with glycine ethyl ester. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is essential to neutralize the HCl generated during the coupling reaction.

Sources

Application Notes & Protocols: Synthesis of Phosphorylated Heterocycles from Ethyl Glycinate Derivatives

Introduction: The Convergence of Amino Acid Scaffolds and Phosphorus Chemistry in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are ubiquitous in pharmaceuticals and agrochemicals, owing to their diverse pharmacological activities. Among the myriad of synthetic strategies, the use of readily available and bio-based building blocks is of paramount importance for sustainable and efficient drug discovery pipelines. Ethyl glycinate, the ethyl ester of the simplest amino acid, glycine, serves as a versatile and cost-effective precursor in organic synthesis.[1] Its inherent bifunctionality, possessing both a nucleophilic amine and an electrophilic ester, allows for a multitude of chemical transformations.

This application note explores the synthesis of phosphorylated heterocycles using ethyl glycinate derivatives as a key starting material. The incorporation of a phosphonate moiety into heterocyclic systems is a well-established strategy to enhance biological activity, improve pharmacokinetic profiles, and mimic tetrahedral transition states of enzymatic reactions. We will delve into the strategic use of ethyl glycinate, primarily in multicomponent reactions (MCRs), to construct complex, phosphorus-containing heterocyclic scaffolds. These MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity from simple starting materials.[2]

This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for creating novel phosphorylated heterocycles with potential therapeutic applications.

Core Principles: Leveraging Ethyl Glycinate in the Synthesis of Heterocyclic Phosphonates

The primary strategy for incorporating both the glycine ester fragment and a phosphonate group into a heterocyclic ring is through multicomponent reactions. In this approach, ethyl glycinate (or its more stable hydrochloride salt), a phosphorus-containing reagent (such as a dialkyl phosphite), and one or more other components are combined in a one-pot reaction to form the desired heterocycle.

The reactivity of ethyl glycinate is central to these transformations. The primary amine can act as a nucleophile, participating in condensations with carbonyl compounds to form imines, or in Michael additions to activated alkenes. The ester group can be involved in subsequent cyclization steps.

Mechanistic Rationale: The Kabachnik-Fields and Pudovik Reactions as Key Transformations

Many of the syntheses of α-aminophosphonates and their subsequent incorporation into heterocycles are based on variations of the Kabachnik-Fields and Pudovik reactions.

-

Kabachnik-Fields Reaction: This is a three-component reaction between a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite. The initial step is the formation of an imine from the amine and carbonyl compound, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite to form an α-aminophosphonate. When ethyl glycinate is used as the amine component, the resulting product contains the glycine ethyl ester moiety.

-

Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite to an imine. It is a key step in the Kabachnik-Fields reaction.

These fundamental reactions can be ingeniously integrated into more complex reaction cascades to build heterocyclic systems.

Application 1: Synthesis of Phosphorylated Pyrroles

Pyrroles are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The following section details a protocol for the synthesis of a substituted pyrrole phosphonate via a multicomponent approach.

Experimental Protocol: One-Pot Synthesis of Diethyl (4-cyano-5-phenyl-2-(ethoxycarbonylmethyl)-1H-pyrrol-3-yl)phosphonate

This protocol is based on the principles of multicomponent reactions, combining an α,β-unsaturated nitrile, ethyl glycinate, and a dialkyl phosphite.

Materials:

-

(E)-2-benzylidenemalononitrile

-

Ethyl glycinate hydrochloride

-

Triethylamine (TEA)

-

Diethyl phosphite

-

Ethanol (anhydrous)

-

Sodium ethoxide (21% solution in ethanol)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-2-benzylidenemalononitrile (1.54 g, 10 mmol) and ethanol (30 mL).

-

Add ethyl glycinate hydrochloride (1.39 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) to the suspension. Stir at room temperature for 15 minutes to generate the free base of ethyl glycinate.

-

To this mixture, add diethyl phosphite (1.38 g, 10 mmol).

-

Slowly add sodium ethoxide solution (0.5 mL) to catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a few drops of glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the diethyl (4-cyano-5-phenyl-2-(ethoxycarbonylmethyl)-1H-pyrrol-3-yl)phosphonate as a viscous oil or low-melting solid.

Expected Yield: 60-70%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Visualization of the Reaction Pathway

Caption: Multicomponent synthesis of a phosphorylated pyrrole.

Application 2: Synthesis of Phosphorylated Imidazoles

Imidazoles are another class of heterocycles with significant biological activities. Their synthesis can also be achieved through multicomponent strategies involving ethyl glycinate.

Experimental Protocol: Three-Component Synthesis of a Highly Substituted Imidazole Phosphonate

This protocol describes the synthesis of an imidazole phosphonate from an α-dicarbonyl compound, an aldehyde, ethyl glycinate, and a phosphite source.

Materials:

-

Benzil

-

Benzaldehyde

-

Ethyl glycinate

-

Ammonium acetate

-

Triethyl phosphite

-

Glacial acetic acid

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 250 mL three-necked flask fitted with a reflux condenser, add benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), ethyl glycinate (1.03 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

-

Add glacial acetic acid (20 mL) as the solvent and catalyst.

-

Add triethyl phosphite (1.66 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to 120 °C with stirring for 2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure imidazole phosphonate derivative.

Expected Yield: 65-75%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, IR spectroscopy, and elemental analysis.

Visualization of the Reaction Pathway

Caption: Multicomponent synthesis of a phosphorylated imidazole.

Data Summary

| Heterocycle | Key Starting Materials | Reaction Type | Typical Yield (%) |

| Pyrrole | (E)-2-benzylidenemalononitrile, Ethyl glycinate, Diethyl phosphite | Multicomponent Cyclization | 60-70 |

| Imidazole | Benzil, Benzaldehyde, Ethyl glycinate, Triethyl phosphite | Multicomponent Condensation | 65-75 |

Conclusion and Future Perspectives

The use of ethyl glycinate as a versatile building block in the multicomponent synthesis of phosphorylated heterocycles offers a powerful and efficient strategy for the generation of novel molecular entities for drug discovery. The protocols outlined in this application note provide a foundation for the synthesis of phosphorylated pyrroles and imidazoles. These methodologies are amenable to variation in the starting materials, allowing for the creation of diverse libraries of compounds for biological screening. Future work in this area could focus on the development of stereoselective multicomponent reactions to access chiral phosphorylated heterocycles, which are of significant interest in medicinal chemistry. Furthermore, the exploration of other phosphorus-containing reagents and novel cyclization strategies will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

-

Luo, J., et al. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 44(9-10), 476-481. Available at: [Link]

-

Abdel-Rahman, A. A.-H., et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1269–1301. Available at: [Link]

-

Popovics-Tóth, T., & Bálint, E. (2022). Multicomponent Synthesis of Potentially Biologically Active Heterocycles Containing a Phosphonate or a Phosphine Oxide Moiety. Acta Chimica Slovenica, 69(4), 735-755. Available at: [Link]

-

Ghodbane, R., et al. (2019). Synthesis of α‐Aminophosphonates containing glycine ethyl ester moiety using H6P2W18O62. 14H2O. Applied Organometallic Chemistry, 33(10), e5143. Available at: [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). The Synthesis of Imidazoles. Organic Reactions, 59, 1. Available at: [Link]

-

Troev, K. D. (2018). Chemistry of H-Phosphonates. Elsevier. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Glycinate Phosphate

Welcome to the technical support center for the synthesis of ethyl glycinate phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and overcome common challenges in this synthesis.

Introduction to Ethyl Glycinate Phosphate Synthesis

The phosphorylation of amino acids and their esters is a critical transformation in the synthesis of various biologically active molecules, including phosphopeptides and enzyme inhibitors. The synthesis of ethyl glycinate phosphate, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and product purity. Common issues include incomplete reactions, formation of side products, and difficulties in purification. This guide will address these challenges in a systematic, question-and-answer format.

General Reaction Scheme

The synthesis of ethyl glycinate phosphate typically involves the reaction of ethyl glycinate with a phosphorylating agent. A common approach is the use of a phosphorochloridate, such as diethyl phosphorochloridate, in the presence of a non-nucleophilic base.

Caption: General workflow for ethyl glycinate phosphate synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction shows low conversion of the starting ethyl glycinate. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue and can stem from several factors.

-

Insufficiently Activated Phosphorylating Agent: The reactivity of the phosphorylating agent is paramount. For agents like phosphorochloridates, ensure they are fresh and have not been hydrolyzed by atmospheric moisture.

-

Inappropriate Base: The choice and stoichiometry of the base are critical. A weak or sterically hindered base may not efficiently deprotonate the glycine's amino group, which is necessary for nucleophilic attack. Triethylamine is a commonly used base. Ensure it is anhydrous and used in at least a stoichiometric amount, often with a slight excess to neutralize the generated HCl.

-

Suboptimal Reaction Temperature: Phosphorylation reactions can be sensitive to temperature. While some reactions proceed well at room temperature, others may require cooling to control exothermicity and prevent side reactions, or gentle heating to drive the reaction to completion. We recommend starting at 0°C and slowly warming to room temperature while monitoring the reaction progress by TLC or LC-MS.

-

Solvent Effects: The solvent must be anhydrous and inert to the reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Ensure your solvent is properly dried before use, as water will compete with the amino group for the phosphorylating agent.

Troubleshooting Workflow for Low Conversion:

Caption: A decision tree for troubleshooting low reaction conversion.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?

A2: Side product formation is often linked to the reactivity of the starting materials and intermediates.

-

Bis-phosphorylation: The primary amino group of glycine can potentially react with two molecules of the phosphorylating agent, especially if a large excess of the phosphorylating agent is used. To mitigate this, use a controlled stoichiometry of the phosphorylating agent (e.g., 1.0-1.2 equivalents).

-

Hydrolysis of the Phosphorylating Agent: As mentioned, moisture is detrimental. Any water present will hydrolyze the phosphorylating agent, leading to the formation of the corresponding phosphoric acid, which can complicate purification.

-

Ester Hydrolysis: While less common under anhydrous conditions, prolonged reaction times or exposure to acidic or basic conditions during workup can lead to the hydrolysis of the ethyl ester group.[1][2] The stability of the ethyl ester is pH-dependent, with increased degradation under alkaline conditions.[1]

-

Formation of Dimeric Species: In some cases, the phosphorylated intermediate can react with another molecule of ethyl glycinate.

Strategies to Minimize Side Products:

| Strategy | Rationale |

| Controlled Stoichiometry | Use a slight excess (1.0-1.2 eq.) of the phosphorylating agent to avoid bis-phosphorylation. |

| Anhydrous Conditions | Rigorously dry all glassware, solvents, and reagents to prevent hydrolysis of the phosphorylating agent. |

| Optimized Reaction Time | Monitor the reaction closely and quench it once the starting material is consumed to prevent further side reactions. |

| Controlled Temperature | Running the reaction at a lower temperature can help to control the rate and selectivity of the reaction. |

Q3: My product is difficult to purify. What purification strategies are most effective for ethyl glycinate phosphate?

A3: The polar nature of the phosphate group can make purification challenging.

-

Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol or isopropanol), is often effective. The addition of a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape and resolution.

-

Solid-Phase Extraction (SPE): For certain phosphate compounds, fluorous SPE can be a highly effective purification technique that utilizes fluorinated chains for selective retention.[3]

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method to obtain high-purity material. Experiment with different solvent combinations to find the optimal conditions.

-

Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a good starting point.[4]

Frequently Asked Questions (FAQs)

Q4: What is the best phosphorylating agent to use for this synthesis?

A4: The choice of phosphorylating agent depends on the desired product and the scale of the reaction. Some common options include:

-

Diethyl phosphorochloridate: Commercially available and often provides good yields for N-phosphorylation of amino acid esters.[5]

-

Phosphorus(V) oxychloride (POCl₃): A strong phosphorylating agent that can be used to install protected phosphonate esters.[6] However, it is highly reactive and requires careful handling.

-

Phosphoramidite reagents: These allow for the introduction of protected phosphite esters, which are then oxidized to the phosphate.[6] This method offers the advantage of using orthogonal protecting groups.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that provides good separation between your starting material, product, and any major side products. Staining with ninhydrin can be useful for visualizing the amino group of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is recommended.[4][7]

Q6: What are the key safety precautions I should take during this synthesis?

A6: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Phosphorylating agents like POCl₃ are corrosive and react violently with water. Bases like triethylamine are flammable and have strong odors. Consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Experimental Protocol: Synthesis of Diethyl Ethyl Glycinate Phosphate

This protocol provides a general procedure for the synthesis of diethyl ethyl glycinate phosphate using diethyl phosphorochloridate.

Materials:

-

Ethyl glycinate hydrochloride

-

Diethyl phosphorochloridate

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of ethyl glycinate hydrochloride (1.0 eq.) in anhydrous DCM, add triethylamine (2.2 eq.) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-20 minutes at 0°C.

-

Slowly add a solution of diethyl phosphorochloridate (1.1 eq.) in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Reaction Monitoring Workflow:

Caption: Workflow for monitoring the synthesis reaction.

References

-

Decomposition of poly[bis(glycine ethyl ester)phosphazene] in aqueous media. PubMed. [Link]

-

Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives. ACS Publications. [Link]

-

Ethyl glycinate hydrochloride. SIELC Technologies. [Link]

-

Validated method for the determination of the ethanol consumption markers ethyl glucuronide, ethyl phosphate, and ethyl sulfate in human urine by reversed-phase/weak anion exchange liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid. Journal of the Chemical Society B. [Link]

-

Purification method for [2-(perfluorooctyl)ethyl], [2-(perfluorodecyl)ethyl] phosphate? ResearchGate. [Link]

-

Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl glycinate hydrochloride | SIELC Technologies [sielc.com]

- 5. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Validated method for the determination of the ethanol consumption markers ethyl glucuronide, ethyl phosphate, and ethyl sulfate in human urine by reversed-phase/weak anion exchange liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

troubleshooting low purity in glycine ethyl ester phosphate production

Topic: Troubleshooting Low Purity in Glycine Ethyl Ester Phosphate Production Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals

The "Hidden" Equilibrium: A Technical Preface

Low purity in Glycine Ethyl Ester Phosphate (GEEP) is rarely a single-variable problem. It is almost always a failure to manage the kinetic vs. thermodynamic trade-off .

In the production of amino acid esters, you are fighting two primary adversaries:

-

Water: Drives the equilibrium back to the starting material (hydrolysis).

-

Diketopiperazine (DKP): The thermodynamically stable dimer formed by the cyclization of two glycine ethyl ester molecules. Once formed, it is difficult to remove.

When using phosphoric acid instead of the more common hydrochloric acid, you introduce a third variable: Stoichiometric ambiguity . Unlike HCl (monoprotic),

Part 1: The Diagnostic Decision Matrix

Before altering your protocol, identify the specific impurity profile. Use this logic flow to pinpoint the root cause.

Figure 1: Diagnostic logic flow for identifying root causes of low purity based on analytical signatures.

Part 2: Root Cause Analysis & Technical Solutions

The Hydrolysis Loop (High Glycine Content)

The Science: Esterification is an equilibrium reaction (

-

Phosphoric Acid Factor: Commercial 85%

contains 15% water. This is often the silent killer of high yields.

Corrective Protocol:

-

Reagent Quality: Do not use 85% aq. phosphoric acid directly if high purity is required. Use crystalline orthophosphoric acid (99%) or generate anhydrous phosphoric acid in situ.

-

Water Scavenging: Incorporate a Dean-Stark trap (if using a benzene/toluene co-solvent) or activated 3Å molecular sieves directly in the reaction vessel.

-

The "Double-Drive" Method: Perform the reaction, evaporate the solvent to dryness, re-dissolve in fresh absolute ethanol, and reflux again. This "resets" the equilibrium.

The DKP Trap (High Dimer Content)

The Science: Glycine ethyl ester free base is unstable. Two molecules will nucleophilically attack each other to form 2,5-diketopiperazine (DKP). This reaction is accelerated by heat and neutral pH .

-

Critical Insight: The phosphate salt stabilizes the amine, preventing this attack. However, if you add base (to neutralize) or overheat during the workup, the free amine concentration rises transiently, triggering dimerization.

Corrective Protocol:

-

Temperature Limit: Never exceed 40°C during solvent stripping/rotary evaporation.

-

Acidic Maintenance: Ensure the system remains acidic throughout the workup. Do not wash with strong bases.

The "Sticky Oil" Syndrome (Phosphate Stoichiometry)

The Science: Phosphoric acid can form mono-, di-, and tri-salts. The mono-phosphate of glycine ethyl ester is the desired crystalline target. Excess phosphoric acid acts as a viscous impurity that attracts water (hygroscopic), preventing the crystal lattice from forming and trapping mother liquor impurities.

Corrective Protocol:

-

Stoichiometry: Use exactly 1.0 to 1.05 equivalents of

. Do not use a large excess. -

Antisolvent Selection: Phosphate salts are highly soluble in water and methanol. Use Diethyl Ether or Acetone as the antisolvent for crystallization.

Part 3: Optimized Production Protocol (Self-Validating)

This protocol is designed to be self-validating , meaning each step contains a check to ensure you are ready to proceed.

Reagents:

-

Glycine (Reagent Grade, >99%)

-

Absolute Ethanol (Anhydrous, <0.05% water)

-

Crystalline Phosphoric Acid (99%) [Preferred over 85% aq]

-

Antisolvent: Diethyl Ether or MTBE (Methyl tert-butyl ether)

Step 1: The Reaction (Kinetic Control)

-

Suspend Glycine (1.0 eq) in Absolute Ethanol (10-15 volumes).

-

Add Crystalline Phosphoric Acid (1.05 eq).

-

Heat to reflux (

). -

Validation Checkpoint: The solution should become clear as the glycine (insoluble) converts to the ester phosphate (soluble). If solids remain after 4 hours, water is likely present.

-

Reflux for 6–8 hours.

Step 2: Isolation (Thermodynamic Control)

-

Cool the mixture to Room Temperature (

). -

Concentrate under reduced pressure (Rotavap) at

until the volume is reduced by 80%.-

Warning: Do not distill to dryness; this promotes DKP formation.

-

-

Add the Antisolvent (Ether/MTBE) slowly with vigorous stirring until the solution turns cloudy (turbidity point).

-

Cool to

for 12 hours.

Step 3: Purification (Impurity Rejection)

-

Filter the white crystals under nitrogen (to prevent moisture absorption).

-

The Displacement Wash: Wash the cake immediately with cold Ethanol:Ether (1:3 ratio). This displaces the mother liquor (containing unreacted phosphoric acid) without dissolving the product.

-

Dry in a vacuum desiccator over

.

Part 4: Quantitative Troubleshooting Data

| Parameter | Optimal Range | Symptom of Deviation | Corrective Action |

| Reaction Temp | Low Yield (if low) / DKP (if high) | Maintain reflux; do not overheat during workup. | |

| Water Content | High Glycine (Hydrolysis) | Use molecular sieves; use crystalline | |

| Oily Product / Low MP | Validate stoichiometry; recrystallize from EtOH/Ether. | ||

| Workup Temp | DKP Impurity | Lower bath temp on Rotavap; increase vacuum. |

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my product an oil instead of a solid? A: This is usually due to residual solvent or excess phosphoric acid. Phosphates are notoriously difficult to crystallize if the stoichiometry is off. Dissolve the oil in a minimum amount of dry ethanol and add diethyl ether dropwise until cloudy. Seed with a pure crystal if available and cool slowly.

Q: Can I use 85% Phosphoric Acid? A: You can, but you must account for the water. If you use 85% acid, you must add a water-removal step, such as adding benzene/toluene and performing an azeotropic distillation to remove the water introduced by the acid before the main reflux period.

Q: My HPLC shows a peak at RRT 0.8. What is it? A: In this synthesis, a peak eluting slightly before the main ester peak is often Glycine (starting material). A peak eluting much later (or appearing as a broad hump) is likely the DKP dimer . Verify with a standard injection of Glycine.

Q: Why does the purity drop after storage?

A: Glycine Ethyl Ester Phosphate is hygroscopic. If exposed to air, it absorbs water, which catalyzes hydrolysis (reverting to glycine) or promotes solid-state cyclization to DKP. Store under argon/nitrogen in a desiccator at

References

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Foundational text on amino acid esterification thermodynamics).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

ChemicalBook. (2025).[2] Glycine ethyl ester hydrochloride: Synthesis and Applications. Link (Protocol adaptation for phosphate salts).

-

PubChem. (2025).[1] Glycine ethyl ester | C4H9NO2.[3] Link (Physical properties and stability data).

-

Guidechem. (2022).[4] What is the solubility of Glycine ethyl ester?. Link (Solubility profiles for crystallization).

Sources

Technical Support Center: Removal of Inorganic Phosphate Impurities from Ethyl Glycinate Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a dedicated research scientist or drug development professional, with in-depth, actionable insights into a common yet critical challenge: the removal of inorganic phosphate impurities from ethyl glycinate esters. The purity of ethyl glycinate, often used as a key intermediate in pharmaceutical synthesis, is paramount to the integrity of downstream applications. This resource offers a structured approach to troubleshooting and resolving phosphate contamination, ensuring the quality and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inorganic phosphate contamination in ethyl glycinate ester synthesis?

A: Inorganic phosphate contamination can arise from several sources during the synthesis of ethyl glycinate. A primary contributor is the use of phosphorus-based reagents. For instance, polyphosphoric acid or phosphorus pentoxide are sometimes employed as catalysts or dehydrating agents in esterification reactions.[1] Additionally, phosphate-based buffers used in reaction workups or related purification steps can introduce these impurities. It is also important to consider the raw materials, as glycine itself can sometimes be a source of phosphate if not sufficiently purified.[2]

Q2: How can I detect the presence of inorganic phosphate impurities in my ethyl glycinate product?

A: Several analytical techniques can be employed for the detection of phosphate. A straightforward qualitative test involves heating the organic compound with an oxidizing agent to convert any phosphorus to phosphate. The resulting solution is then boiled with concentrated nitric acid and treated with ammonium molybdate. The formation of a yellow precipitate of ammonium phosphomolybdate confirms the presence of phosphorus.[3][4] For quantitative analysis, more sophisticated methods are available. UV-Vis spectrophotometry, after forming a colored complex with a reagent like ammonium molybdate, is a sensitive and cost-effective option.[5] Ion chromatography and ³¹P NMR spectroscopy are also powerful tools for both detection and quantification, with ³¹P NMR being particularly useful for distinguishing between different phosphorus species.[6][7]

Q3: What are the potential consequences of having phosphate impurities in my final ethyl glycinate product?

A: The presence of inorganic phosphate can have significant detrimental effects on subsequent reactions and the final product's properties. Phosphate ions can interfere with downstream catalytic processes, poison sensitive catalysts, or alter the pH of reaction mixtures, leading to unpredictable outcomes and reduced yields. In the context of drug development, such impurities can affect the stability, bioavailability, and safety profile of the final active pharmaceutical ingredient (API). Therefore, stringent control and removal of these impurities are critical for regulatory compliance and product efficacy.

Troubleshooting Guides

Issue: Unexpectedly Low Yield or Side Reactions in a Process Utilizing Ethyl Glycinate

If you are experiencing issues in a reaction where ethyl glycinate is a starting material, inorganic phosphate contamination could be the culprit. This guide will walk you through a diagnostic and resolution workflow.

Diagnostic Workflow for Phosphate Contamination

Caption: Diagnostic workflow for identifying and addressing phosphate contamination.

Step-by-Step Troubleshooting

-

Initial Check: Review the synthesis protocol for any obvious sources of phosphate, such as phosphorus-based reagents or buffers.

-

Qualitative Analysis: Perform a simple qualitative test for phosphate on a small sample of your ethyl glycinate. The ammonium molybdate test is a reliable and quick indicator.[3][4]

-

Quantitative Analysis: If the qualitative test is positive, quantify the phosphate concentration using a suitable analytical method like UV-Vis spectrophotometry or ion chromatography.[5] This will help in selecting the most effective purification strategy.

-

Purification: Based on the level of contamination and the scale of your experiment, choose an appropriate purification method from the protocols detailed below.

-

Purity Verification: After purification, re-analyze the ethyl glycinate to confirm the absence of phosphate before proceeding with your main synthesis.

Purification Protocols

The selection of a purification method depends on the concentration of the phosphate impurity, the scale of the operation, and the desired final purity of the ethyl glycinate ester.

Method 1: Aqueous Extraction

This method is effective for removing water-soluble inorganic phosphates from the organic ester.

Principle: This technique relies on the differential solubility of the ethyl glycinate ester and the inorganic phosphate impurity between an organic solvent and an aqueous phase. Inorganic phosphates are highly soluble in water, especially under basic conditions, while the ester has higher solubility in an organic solvent.

Experimental Protocol:

-

Dissolve the impure ethyl glycinate ester in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a dilute aqueous basic solution, such as 0.5 M sodium hydroxide (NaOH).[8] The basic solution deprotonates the phosphoric acid, forming highly water-soluble phosphate salts.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate completely.

-

Drain the lower aqueous layer containing the phosphate impurity.

-

Repeat the extraction with the basic solution two to three more times to ensure complete removal of the phosphate.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified ethyl glycinate ester.

Method 2: Column Chromatography

For lower levels of contamination or when other impurities are also present, column chromatography is a highly effective purification technique.[9][10][11]

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[9] Inorganic phosphates, being highly polar, will adsorb strongly to the polar stationary phase, allowing the less polar ethyl glycinate ester to be eluted first.

Experimental Protocol:

-

Stationary Phase Selection: Silica gel is a common choice for separating esters.[9] For acid-sensitive compounds, neutral or basic alumina can be used.[9][12]

-

Column Packing: Prepare a slurry of the chosen stationary phase in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the impure ethyl glycinate in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Begin eluting with a solvent system of appropriate polarity. A gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is often effective. The optimal solvent system can be predetermined using Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect the eluent in small fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the purified ethyl glycinate ester.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Method 3: Recrystallization

If the ethyl glycinate is in its hydrochloride salt form, recrystallization can be an excellent method for purification.[13][14]

Principle: This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. The compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Experimental Protocol:

-

Solvent Selection: Absolute ethanol is a suitable solvent for recrystallizing ethyl glycinate hydrochloride.[13]

-

Dissolution: Dissolve the impure ethyl glycinate hydrochloride in a minimal amount of hot absolute ethanol.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Decision-Making for Purification Method Selection

Caption: Guide for selecting the appropriate purification method.

Data Summary: Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages | Best For |

| Aqueous Extraction | Differential solubility | Fast, simple, and effective for large quantities of water-soluble impurities. | Limited to water-soluble impurities; may not remove all traces of phosphate. | High levels of inorganic phosphate contamination. |

| Column Chromatography | Differential adsorption | High resolution; can remove multiple impurities simultaneously.[9][10][11] | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. | Low to moderate levels of phosphate and other organic impurities. |

| Recrystallization | Differential solubility at varying temperatures | Can yield very pure crystalline product; relatively simple procedure.[13] | Dependent on finding a suitable solvent; may not be effective for all impurities. | Purifying ethyl glycinate hydrochloride salt. |

References

-

Removal of phosphate from aqueous solution through synergistic extractive extraction. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Column chromatography. (n.d.). Columbia University. Retrieved February 10, 2026, from [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education. Retrieved February 10, 2026, from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). BYJU'S. Retrieved February 10, 2026, from [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. (1996). PubMed. Retrieved February 10, 2026, from [Link]

-

How is phosphorus detected in organic compounds?. (n.d.). CK-12 Foundation. Retrieved February 10, 2026, from [Link]

-

Phosphorus Testing Methods, An Overview of Common Analytical Techniques. (n.d.). In-Situ Inc. Retrieved February 10, 2026, from [Link]

- CN102199101A - Production method for ethyl glycinate hydrochloride. (n.d.). Google Patents.

-

A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. (2023). MDPI. Retrieved February 10, 2026, from [Link]

-

glycine ethyl ester hydrochloride. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]

-

Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (2025). The Open Chemical Engineering Journal. Retrieved February 10, 2026, from [Link]

-

Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (n.d.). Bentham Open. Retrieved February 10, 2026, from [Link]

- CN1733705A - Ethyl glycinate hydrochloride production method. (n.d.). Google Patents.

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

Understanding the Different Phosphorus Tests. (n.d.). Hach. Retrieved February 10, 2026, from [Link]

-

Ethyl glycinate hydrochloride. (n.d.). SIELC Technologies. Retrieved February 10, 2026, from [Link]

-

Synthesis of Amphoteric Phosphate Ester Surfactant by Polyphosphoric Acid and Its Application in Free-Chrome Collagen Fiber. (2011). ResearchGate. Retrieved February 10, 2026, from [Link]

- CN102234239A - Optimization process of glycine ethyl ester hydrochloride. (n.d.). Google Patents.

-

Extraction of soil organic phosphorus. (2004). ScienceDirect. Retrieved February 10, 2026, from [Link]

-

Novel separation technologies challenge China's rare earth element dominance. (2026). Chemistry World. Retrieved February 10, 2026, from [Link]

- US3250756A - Process for preparation of phosphate esters of polymeric materials containing hydroxyl groups. (n.d.). Google Patents.

-

Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them. (1981). European Patent Office. Retrieved February 10, 2026, from [Link]

-

Phosphite ester. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Preparation of glycine ethyl ester hydrochloride. (n.d.). PrepChem.com. Retrieved February 10, 2026, from [Link]

-

Phosphate removal and recovery using immobilized phosphatebinding proteins. (2018). e-Publications@Marquette. Retrieved February 10, 2026, from [Link]

-

Organophosphate esters removal by UV/H2O2 process monitored by 31P nuclear magnetic resonance spectroscopy. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Glycine adversely affects enhanced biological phosphorus removal. (2022). PubMed. Retrieved February 10, 2026, from [Link]

-

Esters of Organophosphorus Acids - Toxicity, Application and Removal from the Environment. (2019). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glycine adversely affects enhanced biological phosphorus removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. ck12.org [ck12.org]

- 5. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. columbia.edu [columbia.edu]

- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Stability of Ethyl Glycinate Phosphate in Basic Conditions

Current Status: 🔴 CRITICAL ALERT Subject: Incompatibility of Ethyl Glycinate Phosphate with Alkaline Environments (pH > 8.0)

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing loss of starting material , unexpected precipitation , or low yields when using Ethyl Glycinate Phosphate in basic conditions.

The Core Issue: Ethyl glycinate phosphate is the phosphate salt of glycine ethyl ester. While the phosphate counterion provides solid-state stability, the ethyl glycinate moiety is inherently unstable in basic aqueous solutions. It undergoes two primary degradation pathways:

-

Hydrolysis (Saponification): Rapid conversion to glycine and ethanol.

-

Cyclization (DKP Formation): Dimerization to form insoluble 2,5-diketopiperazine.

Module 1: The Primary Threat - Base-Catalyzed Hydrolysis

User Question: "I neutralized my ethyl glycinate phosphate solution to pH 10 for a coupling reaction, but after 30 minutes, the starting material was gone. Where did it go?"

Technical Diagnosis:

You have triggered saponification . Unlike the free acid (glycine), the ester bond in ethyl glycinate is highly electrophilic. In the presence of hydroxide ions (

The Mechanism:

At pH > 8.0, the concentration of

Visualization (Hydrolysis Pathway):

Figure 1: Base-catalyzed hydrolysis mechanism converting the ester into glycine and ethanol.

Key Kinetic Data:

| Parameter | Value / Condition | Impact |

|---|---|---|

| Critical pH Threshold | > 8.0 | Hydrolysis rate increases 10-fold for every 1 pH unit increase. |

| Half-life (

Module 2: The Secondary Threat - DKP Formation[2][3][4]

User Question: "I see a white crystalline precipitate forming in my solution after neutralization. Is this my product?"

Technical Diagnosis:

Likely No . This is commonly 2,5-Diketopiperazine (Glycine Anhydride) .

When you neutralize the phosphate salt, you deprotonate the ammonium group (

The Mechanism: This is an intermolecular cyclization. It is concentration-dependent; the more concentrated your solution, the faster this happens.

Visualization (DKP Pathway):

Figure 2: Self-condensation pathway leading to the formation of insoluble Diketopiperazine (DKP).

Module 3: Operational Troubleshooting Guides

Scenario A: Performing a Peptide Coupling Reaction

Issue: You need the free amine to couple with an activated carboxylic acid, but the base kills the ester.

| Step | Protocol | Scientific Rationale |

| 1 | Chill the System | Cool all reagents to 0°C - 4°C before mixing. Low temperature significantly retards both hydrolysis and DKP formation rates. |

| 2 | Just-in-Time Neutralization | Do not pre-mix the ester with base. Add the base (e.g., TEA, DIPEA) simultaneously with the electrophile (activated acid). |

| 3 | Use Non-Nucleophilic Bases | Use hindered bases like DIPEA (Hünig's base) rather than TEA if possible, though this helps less with hydrolysis than with other side reactions. |

| 4 | Schotten-Baumann Conditions | Use a biphasic system (Water/DCM or Water/EtOAc) with inorganic base (carbonate). The ester stays in the organic layer, protected from the aqueous base until the moment of reaction. |

Scenario B: Storage and Buffer Preparation

Issue: You want to make a stock solution of Ethyl Glycinate in Phosphate Buffer.

| Variable | Recommendation |

| pH Limit | Keep pH < 6.0 . The ester is most stable in the protonated form ( |

| Buffer Choice | The "Phosphate" in your starting material is just a counterion. If you add more phosphate buffer, ensure it is acidic (Monobasic Sodium Phosphate). |

| Freezing | Caution: Phosphate buffers can undergo "pH swing" during freezing (crystallization of |

Module 4: FAQ - The Phosphate Factor

Q: Does the phosphate salt have different stability than the hydrochloride salt?

A: In the solid state , yes; phosphate salts can be more hygroscopic depending on the exact stoichiometry, which may accelerate degradation if not stored in a desiccator.

In solution , once dissolved, the counterion (

Q: Can I recover the ester if it hydrolyzes? A: No. Hydrolysis breaks the covalent ester bond. You are left with glycine and ethanol.[1] You must restart the synthesis.

Q: How do I know if my material has degraded? A:

-

TLC: Run Silica TLC (Solvent: BuOH/AcOH/H2O). Glycine (free acid) will stay at the baseline (Rf ~0), while Ethyl Glycinate will migrate (Rf ~0.4-0.6). Stain with Ninhydrin.

-

NMR: Check

NMR. Loss of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) indicates hydrolysis.

References

-

BenchChem. (2025).[1] Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. Link

-

Wright, M. R. (1969). Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester. Journal of the Chemical Society B: Physical Organic. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723640, Glycine ethyl ester, hydrochloride. Link

- Purdie, J. E., & Benoiton, N. L. (1973). Piperazine-2,5-dione formation from dipeptide esters. Journal of the Chemical Society, Perkin Transactions 2. (Context on DKP mechanism).

Sources

overcoming solubility challenges of ethyl glycinate phosphate in ether

Topic: Overcoming Solubility Challenges in Ether

Document ID: TS-EGP-001 | Tier: Level 3 (Advanced Application Support)

Introduction: The Solubility Paradox

User Query: "I cannot get ethyl glycinate phosphate to dissolve in diethyl ether. Is my batch defective?"

Short Answer: No. Your compound is behaving correctly.

Technical Explanation:

Ethyl glycinate phosphate is an ionic salt (zwitterionic character stabilized by a phosphate counterion). Diethyl ether is a non-polar, aprotic solvent with a low dielectric constant (

Thermodynamically, the Lattice Energy of the phosphate salt (the energy holding the solid crystal together) far exceeds the Solvation Enthalpy that ether can provide. Ether lacks the hydrogen-bonding donors necessary to stabilize the phosphate anion or the ammonium cation.

The "Solution" is not to force dissolution, but to alter the system based on your downstream application.

Module 1: Diagnostic Decision Tree

Before proceeding, identify your experimental goal. The strategy for "solubility" depends entirely on why you need it in ether.

Figure 1: Strategic decision matrix for handling ethyl glycinate phosphate based on experimental intent.

Module 2: Troubleshooting & Protocols

Scenario A: "I need to purify the salt."

The Fix: Do not try to dissolve it in ether. Use ether as an Antisolvent . Ethyl glycinate phosphate is likely soluble in Ethanol (EtOH) or Methanol (MeOH).

Protocol: Recrystallization via Solvent Diffusion

-

Dissolution: Dissolve the crude phosphate salt in the minimum amount of warm Ethanol (

). -

Filtration: Filter while warm to remove insoluble mechanical impurities.

-

Precipitation: Add Diethyl Ether dropwise to the warm filtrate until a slight turbidity (cloudiness) persists.

-

Crystallization: Cool the mixture slowly to

. The salt will crystallize out as the ether reduces the overall polarity of the solvent mixture.

Scenario B: "I need the Free Base in Ether for a reaction."

The Fix: You must neutralize the phosphate salt. The salt itself will never dissolve, but the Free Base (Ethyl Glycinate) is highly soluble in ether.

CRITICAL WARNING: Ethyl glycinate free base is unstable. It rapidly cyclizes to form Diketopiperazine (DKP) , a solid byproduct, especially if heated or left standing.

Protocol: Cold Biphasic Neutralization Target: Isolate free ethyl glycinate in ether for immediate use.

-

Setup: Prepare a biphasic mixture of Diethyl Ether (

) and saturated aqueous -

Chill: Cool the mixture to

in an ice bath. Do not skip this. -

Addition: Add the Ethyl Glycinate Phosphate salt slowly to the stirring biphasic mixture.

-

Extraction: Stir vigorously for 5–10 minutes. The base will deprotonate the ammonium salt; the free amine will migrate into the Ether layer.

-

Separation: Separate the Ether layer quickly.

-

Drying: Dry over anhydrous

(kept cold) for 5 minutes. -

Usage: Filter and use the ether solution immediately . Do not concentrate to dryness if possible; the concentration promotes DKP formation.

Scenario C: "I need to react the Salt directly (No Free Base)."

The Fix: If your reaction requires the salt form (e.g., to avoid side reactions of the free amine), you cannot use pure ether.

Solvent Compatibility Table

| Solvent System | Solubility | Suitability | Notes |

| Pure Diethyl Ether | Insoluble | ❌ | Lattice energy too high. |

| Ethanol (EtOH) | Soluble | ✅ | Good for homogeneous reactions. |

| Ether / MeOH (9:1) | Sparingly Soluble | ⚠️ | Use for slow crystallization. |

| Dichloromethane (DCM) | Insoluble | ❌ | Similar issue to ether.[1] |

| DMF / DMSO | Soluble | ✅ | Hard to remove; use only if necessary. |

Module 3: The "Hidden" Danger (DKP Formation)

Many users mistake Diketopiperazine (DKP) precipitation for "recrystallized starting material." If your ether solution turns cloudy after sitting for 30 minutes, it is likely DKP, not your product.

Mechanism of Failure:

Two molecules of Ethyl Glycinate (Free Base) react intermolecularly:

Figure 2: Pathway of degradation. The formation of DKP is irreversible and the solid is insoluble in most organic solvents.

FAQ: Frequently Asked Questions

Q: Can I use THF instead of Ether? A: THF is more polar than ether, but ethyl glycinate phosphate is still poorly soluble in pure THF. You may achieve partial solubility with heating, but this risks degradation. A THF/Methanol mixture is preferred.

Q: Why use Phosphate instead of Hydrochloride?

A: Phosphate salts are often used when the specific counterion affects crystal packing or biological buffering capacity in subsequent steps. However, phosphates are generally less soluble in organics than hydrochlorides due to the multivalent nature of the phosphate ion (

Q: I see an "oil" separating out. What is it? A: This is "oiling out," a common phase separation where the solute forms a liquid second phase rather than a crystal.

-

Cause: The solvent mixture is too non-polar (too much ether) or the temperature dropped too fast.

-

Fix: Re-heat to dissolve the oil, add a small amount of Ethanol (co-solvent), and cool very slowly with vigorous stirring.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.[1] (Authoritative source on amino acid salt properties and diketopiperazine instability).

-

PubChem. (n.d.). Glycine ethyl ester hydrochloride (Analogue Data). National Center for Biotechnology Information. Retrieved from [Link] (Used as proxy for solubility trends in absence of specific phosphate data).

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1] (Context on ester stability and handling).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to H-NMR Spectrum Analysis of Ethyl Glycinate Phosphate Salt

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their salts is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for unambiguous structure elucidation and purity assessment. This guide provides an in-depth analysis of the ¹H-NMR spectrum of ethyl glycinate phosphate salt, offering a comparative perspective against its free base and hydrochloride salt, and contextualizing its utility alongside other analytical methodologies.

The Critical Role of Salt Form in Pharmaceutical Development

The selection of a salt form for a drug candidate is a critical decision that influences its solubility, stability, and bioavailability. Ethyl glycinate, a simple amino acid ester, serves as a valuable model system. While often encountered as a hydrochloride salt, the phosphate salt presents an alternative with different physicochemical properties. ¹H-NMR spectroscopy provides a powerful lens through which we can scrutinize the structural integrity of these salt forms.

Theoretical ¹H-NMR Spectral Analysis of Ethyl Glycinate Phosphate

To understand the ¹H-NMR spectrum of ethyl glycinate phosphate, we must first consider the structure of the ethyl glycinate cation and the influence of the phosphate counter-ion.

The ethyl glycinate cation possesses four distinct proton environments:

-

-CH₃ (Methyl protons of the ethyl group): These protons are expected to appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.

-

-CH₂- (Methylene protons of the ethyl group): These protons will be split into a quartet by the neighboring methyl (-CH₃) protons.

-

-CH₂- (Methylene protons of the glycine backbone): These protons are adjacent to the protonated amine group and will appear as a singlet in a deuterated solvent where the amine protons are exchanged.

-

-NH₃⁺ (Ammonium protons): In protic deuterated solvents like D₂O, these protons will exchange with deuterium and may not be visible, or may appear as a broad singlet. The acidity of the phosphate counterion can influence this exchange rate.

The phosphate counterion (a mixture of H₂PO₄⁻ and HPO₄²⁻ depending on the pH) itself does not have protons to contribute to the ¹H-NMR spectrum, but its presence influences the chemical environment, and thus the chemical shifts, of the ethyl glycinate protons compared to the free base or other salts.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

Obtaining a clean and interpretable ¹H-NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation:

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for this compound due to the salt's ionic nature and high polarity.[1][2] D₂O also allows for the exchange of labile protons (like those on the amine), simplifying the spectrum.[1] For some amino acids insoluble in D2O, a mixture with deuterated methanol or acetonitrile might be necessary.[3]

-

Concentration: A sample concentration of 5-25 mg in 0.6-0.7 mL of D₂O is typically sufficient for a standard ¹H-NMR experiment.[4][5] For biomolecules like peptides, concentrations can range from 0.1 to 2.5 mM.[6]

-

Procedure:

-

Accurately weigh the this compound into a clean, dry vial.

-

Add the deuterated solvent and gently vortex to ensure complete dissolution.[4]

-

To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube.[6][7]

-

Ensure the sample height in the NMR tube is optimal (typically 4-5 cm) for proper shimming.[7]

-

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Lock: The spectrometer's field frequency is locked onto the deuterium signal of the D₂O solvent.[1]

-

Shimming: The magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks.

-

Acquisition: A standard one-pulse proton experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: The spectrum is referenced to the residual HDO peak in D₂O (typically around 4.79 ppm at 25°C) or an internal standard like DSS or TSP.[4]

Experimental Workflow Diagram

Caption: Workflow for ¹H-NMR analysis of ethyl glycinate phosphate.

Interpreting the Spectrum: A Comparative Analysis

The ¹H-NMR spectrum of ethyl glycinate phosphate in D₂O will show three main signals. Below is a table summarizing the expected chemical shifts and multiplicities, with a comparison to the hydrochloride salt.

| Proton Assignment | Structure Fragment | Expected Multiplicity | Approx. Chemical Shift (δ) in D₂O - Phosphate Salt | Approx. Chemical Shift (δ) in D₂O - Hydrochloride Salt[8] | Rationale for Chemical Shift |

| a | CH₃ -CH₂-O- | Triplet (t) | ~1.3 ppm | ~1.29 ppm | Typical for a methyl group adjacent to a methylene in an ethyl ester. |

| b | -CH₂ -CO- | Singlet (s) | ~3.9 ppm | ~3.92 ppm | Alpha to a carbonyl and a protonated amine, leading to a downfield shift. |

| c | CH₃-CH₂ -O- | Quartet (q) | ~4.3 ppm | ~4.30 ppm | Methylene group deshielded by the adjacent oxygen atom. |

Key Observations and Causality:

-

Similarity to Hydrochloride Salt: The chemical shifts for the ethyl glycinate cation are very similar for both the phosphate and hydrochloride salts when dissolved in D₂O.[8] This is because in a polar, protic solvent like D₂O, the salt dissociates, and the primary influence on the cation's proton chemical shifts is the solvent and the inherent electronic effects within the molecule itself.

-

Influence of Protonation: The α-methylene protons (-CH₂-CO-) and the ester methylene protons (-CH₂-O-) are significantly downfield compared to the free base (in a non-polar solvent like CDCl₃, these appear around 3.4 ppm and 4.2 ppm, respectively).[9] This downfield shift is a direct consequence of the protonation of the amine group to form -NH₃⁺. The strong electron-withdrawing effect of the ammonium group deshields the adjacent protons.

-

Absence of Amine Protons: The -NH₃⁺ protons are not observed due to rapid exchange with the deuterium of the D₂O solvent. This simplifies the spectrum by removing the amine signal and its potential coupling to the α-methylene protons.

Comparison with Alternative Analytical Techniques

While ¹H-NMR is a powerful tool for structural confirmation, a comprehensive characterization of ethyl glycinate phosphate often involves complementary techniques.

| Technique | Information Provided | Advantages | Limitations |

| ¹H-NMR Spectroscopy | Detailed structural information, purity assessment, and quantification. | Non-destructive, highly reproducible, provides unambiguous structural data. | Lower sensitivity compared to MS, requires soluble samples.[10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, impurity profiling, and quantification. | High sensitivity and selectivity, suitable for complex mixtures.[11] | Provides limited structural information on its own. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H, P-O). | Fast, requires minimal sample preparation, good for identifying key functional groups. | Provides a "fingerprint" but not detailed structural connectivity. |

| Elemental Analysis | Determination of the elemental composition (C, H, N). | Provides the empirical formula, useful for confirming purity and stoichiometry. | Does not provide structural information. |

| Ion Chromatography | Quantification of the phosphate counterion. | Specific for ionic species, good for determining the salt stoichiometry. | Limited to the analysis of ions. |

Decision-Making Diagram for Analytical Method Selection

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach

The ¹H-NMR analysis of this compound, particularly when conducted in D₂O, provides clear and unambiguous confirmation of the cationic structure. The spectrum is characterized by three distinct signals corresponding to the ethyl and glycine methylene protons. While the phosphate counterion does not directly contribute signals, its presence ensures the protonation of the amine group, leading to characteristic downfield shifts compared to the free base. For comprehensive quality control and characterization in a drug development setting, ¹H-NMR should be employed as part of an integrated analytical strategy that includes techniques like LC-MS for impurity profiling and ion chromatography for counterion quantification. This multi-faceted approach ensures a thorough understanding of the API salt's identity, purity, and stoichiometry.

References

-

The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]

-

NIH National Center for Biotechnology Information. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. [Link]

-

NIH National Center for Biotechnology Information. Phosphorus NMR and its application to metabolomics. [Link]

-

NIH National Center for Biotechnology Information. Long-range Heteronuclear J-coupling constants in Esters: Implications for 13C metabolic MRI by Side-Arm Parahydrogen. [Link]

-

NMR-Bio. NMR sample preparation guidelines. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

ResearchGate. Which solvents I should use for taking NMR of amino acid?. [Link]

-

University of Illinois Oldfield Group Website. Structure and Cation Effects on Phosphorus-31 NMR Chemical Shifts and Chemical-Shift Anisotropies of Orthophosphates*. [Link]

-

SlidePlayer. 1H and 12C NMR spectra of some amino acids. [Link]

-

University of Cambridge Department of Biochemistry. NMR Sample Preparation Guidelines. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PubChem. Glycine ethyl ester. [Link]

-

Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. [Link]

-

PubMed. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

OSTI.gov. On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. [Link]

-

KPWu's group research site. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

SHIMADZU CORPORATION. Analytical Methods for Amino Acids. [Link]

-

ResearchGate. (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. [Link]

-

Eurisotop. NMR Solvents. [Link]

-

NIH National Center for Biotechnology Information. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. [Link]

-

ResearchGate. (PDF) H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. [Link]

-

PubChem. Glycine ethyl ester, hydrochloride. [Link]

-

NIST WebBook. Glycine, ethyl ester, hydrochloride. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ResearchGate. "Amino Acid Analysis". In: Current Protocols in Protein Science. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

ResearchGate. ¹H-NMR spectra of M-GLY obtained in D2O at pH 7.0 at different times.... [Link]

-

ResearchGate. ¹H-NMR spectrum in D2O of product 1 (400 MHz). [Link]

-

SIELC Technologies. Ethyl glycinate hydrochloride. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. nmr-bio.com [nmr-bio.com]

- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

Technical Comparison Guide: Glycine Ethyl Ester Phosphate Characterization

This guide provides an in-depth technical comparison of Glycine Ethyl Ester Phosphate (GEEP) against its industry-standard counterpart, Glycine Ethyl Ester Hydrochloride (GEE-HCl) . It focuses on FTIR spectral characterization as a primary method for identity validation and quality control.

Executive Summary

In drug development and peptide synthesis, the choice of counterion for amino acid esters dictates solubility, hygroscopicity, and stability. While Glycine Ethyl Ester Hydrochloride (GEE-HCl) is the standard intermediate, the Phosphate salt (GEEP) offers distinct advantages in specific buffering conditions and non-corrosive formulations.

This guide outlines the spectral fingerprint of GEEP, providing a comparative analysis against GEE-HCl to assist researchers in positive identification and purity assessment.

FTIR Spectral Analysis: The Fingerprint Comparison

The infrared spectrum of Glycine Ethyl Ester Phosphate is a superposition of the cationic amino ester signals and the anionic phosphate vibrations. Unlike the chloride ion in GEE-HCl (which is IR inactive), the phosphate anion contributes significant bands in the "fingerprint" region (

Comparative Peak Assignment Table

The following table contrasts the characteristic vibrational modes. Note the distinct "Phosphate Fingerprint" absent in the HCl salt.

| Functional Group | Vibration Mode | GEE-HCl (Standard) | GEEP (Phosphate) | Causality & Structural Insight |

| Ammonium | Phosphate anions form stronger, more extensive H-bond networks than chlorides, broadening the ammonium band significantly. | |||

| Ester Carbonyl | The ester carbonyl is largely unaffected by the counterion but may shift slightly lower in GEEP due to lattice packing density. | |||

| Ammonium | Asymmetric bending often couples with the phosphate modes, causing a slight blue shift. | |||

| Phosphate (Unique) | ABSENT | Diagnostic Peak: Strong, broad band characteristic of the phosphoryl group. Distinguishes GEEP from GEE-HCl. | ||

| Ester C-O | Often overlaps with the high-energy shoulder of the phosphate bands in GEEP. | |||

| Phosphate (Unique) | ABSENT | Diagnostic Peak: Intense band confirming the presence of the phosphate anion. | ||

| Fingerprint | ABSENT | Low-frequency bending modes specific to the tetrahedral phosphate geometry. |

Analyst Note: The most critical differentiator is the

region . In GEE-HCl, this region contains only the sharp C-O ester stretch. In GEEP, this region is dominated by broad, intense Phosphate P=O and P-O bands that may partially obscure the C-O ester line.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and prevent hydrolysis (a common failure mode with amino acid esters), follow this rigorous protocol.

Method: KBr Pellet Transmission

Rationale: ATR (Attenuated Total Reflectance) is convenient but can cause pressure-induced spectral shifts in soft organic salts. KBr transmission provides superior resolution for the complex H-bonding regions.

Step-by-Step Protocol:

-